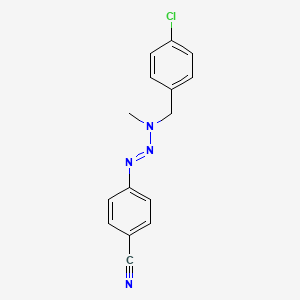
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile: is an organic compound that features a triazeno group attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile typically involves the reaction of p-chlorobenzyl chloride with sodium azide to form p-chlorobenzyl azide. This intermediate is then reacted with methylamine to yield the desired triazeno compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazeno group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazeno derivatives.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazeno derivatives.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile involves its interaction with cellular targets such as enzymes and receptors. The triazeno group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of cellular events, ultimately affecting cell proliferation and survival.
相似化合物的比较
- p-Chlorobenzyl azide
- p-Methylbenzyl azide
- p-Bromobenzyl azide
Comparison: Compared to these similar compounds, p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile is unique due to the presence of the triazeno group, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
65542-22-5 |
|---|---|
分子式 |
C15H13ClN4 |
分子量 |
284.74 g/mol |
IUPAC 名称 |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H13ClN4/c1-20(11-13-2-6-14(16)7-3-13)19-18-15-8-4-12(10-17)5-9-15/h2-9H,11H2,1H3 |
InChI 键 |
YMHHKKQNHGYVIT-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















